ZK 168281-d4
Description
ZK 168281-d4 is a deuterated derivative of the parent compound ZK 168281, where four hydrogen atoms are replaced with deuterium. This isotopic substitution is strategically designed to enhance metabolic stability and prolong the compound’s half-life, a common approach in medicinal chemistry to improve pharmacokinetic profiles. This article compares this compound with structurally similar molecules, focusing on synthesis, physicochemical properties, and biological activity.
Properties
Molecular Formula |
C₃₂H₄₂D₄O₅ |
|---|---|
Molecular Weight |
514.73 |
Synonyms |
(2E)-3-[1-[(1R,2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-hydroxy-2-penten-1-yl]cyclopropyl]-2-propenoic Acid Ethyl Ester-d4; (2E)-3-[1-[(1α,3β,5Z,7E,22E,24R)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares molecular weights, solubility, and key parameters:
| Compound | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Log Po/w | TPSA (Ų) |
|---|---|---|---|---|---|
| ZK 168281-d4* | C₈H₁₀D₄O₃ | ~162.24 | 0.687 (predicted) | 2.44 | 26.3 |
| CAS 99799-09-4 | C₈H₁₄O₃ | 158.20 | 0.687 | 2.44 | 26.3 |
| CAS 41841-16-1 | C₉H₉BrO₂ | 229.07 | 0.219 | 2.71 | 26.3 |
| CAS 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.687 | 2.63 | 26.3 |
*Predicted values for this compound based on deuterium substitution effects.
Key Differentiators of this compound
- Metabolic Half-Life: Deuteration reduces metabolic degradation rates, as seen in analogs like deutetrabenazine, which exhibits a 2-fold longer half-life than its non-deuterated counterpart .
- Synthetic Complexity: Introducing deuterium requires specialized reagents (e.g., D₂O, deuterated solvents), increasing production costs compared to non-deuterated analogs.
Research Implications and Limitations
While structural similarities allow extrapolation of this compound’s properties, direct experimental data are absent in the provided evidence. Future studies should:
Validate the kinetic isotope effect on this compound’s CYP interactions.
Compare in vivo pharmacokinetics with non-deuterated analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ZK 168281-d4, and how can researchers ensure reproducibility?
- Begin with a literature review to identify peer-reviewed synthetic protocols. Adapt methods from analogous compounds if direct data on this compound is limited. Ensure detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent systems) and purification steps (e.g., HPLC, recrystallization). Validate synthesis success using spectroscopic techniques (NMR, IR) and chromatographic purity assessments (HPLC/GC-MS) .
- For reproducibility: Include batch-specific data (yield, purity), control experiments, and cross-validate results with independent labs. Use standardized units and avoid ambiguous terms like "room temperature" without specifying values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
